molecular formula C16H14N2O2S2 B2542285 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 891083-80-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No. B2542285
CAS RN: 891083-80-0
M. Wt: 330.42
InChI Key: KWXAGCZADJADKG-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine, also known as DBTMT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is not fully understood. However, it has been proposed that N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine exerts its therapeutic effects by inhibiting various cellular signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. Additionally, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In the brain, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine reduces oxidative stress and inflammation, leading to neuroprotection. Additionally, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine has several advantages for lab experiments, including its high purity and stability, which makes it easy to handle and store. Additionally, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, the limitations of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine include its high cost and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine research. One potential area of research is the development of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine-based therapies for cancer, Alzheimer's disease, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine and to identify its molecular targets. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine could enhance its potential for therapeutic applications.
Conclusion
In conclusion, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine involves a multi-step process, and it has been extensively studied for its anti-cancer, neuroprotective, and anti-inflammatory properties. N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine exerts its therapeutic effects by inhibiting various cellular signaling pathways, and it has several advantages for lab experiments. There are several future directions for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine research, including the development of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine-based therapies and the elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine involves a multi-step process that includes the reaction of 2-aminobenzenethiol with 2-chloro-6-methylthiobenzothiazole, followed by a cyclization reaction with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxaldehyde. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have shown that N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine has anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine has been studied for its anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-11-3-4-12-15(9-11)22-16(18-12)17-10-2-5-13-14(8-10)20-7-6-19-13/h2-5,8-9H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXAGCZADJADKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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